Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-
CAS No.: 61291-97-2
Cat. No.: VC18699809
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61291-97-2 |
|---|---|
| Molecular Formula | C12H12ClNS |
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
| Standard InChI Key | HJGRNZRNOUWMAM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |
Introduction
Structural and Chemical Characteristics
The thiazole ring in this compound is a five-membered aromatic system containing one sulfur and one nitrogen atom. The substituents at positions 2, 4, and 5 introduce steric and electronic modifications that influence reactivity and interactions. Key features include:
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Chloromethyl group (position 5): Enhances electrophilicity, enabling nucleophilic substitution reactions.
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Methyl group (position 4): Contributes to steric hindrance and modulates electron density.
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Para-methylphenyl group (position 2): Introduces hydrophobic interactions and π-stacking potential .
Table 1: Physicochemical Properties
Synthesis and Optimization
The synthesis of thiazole derivatives often involves cyclization reactions between thioureas or thioamides and α-halo carbonyl compounds. A patented method for analogous compounds (e.g., 4-methyl-5-(2-chloroethyl)-thiazole) involves:
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Reaction of 3-thiocyanato-5-chloro-2-pentanone with 85% phosphoric acid at 95–100°C .
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Hydrochloric acid treatment to substitute hydroxyl or thiol groups with chlorine .
For 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-thiazole, adjustments to the starting materials (e.g., using 4-methylphenyl thiourea) and reaction conditions (temperature, solvent) are required to accommodate the para-methylphenyl group. Yields typically range from 60–75%, with optimization focusing on minimizing byproducts .
Biological Activities and Mechanisms
Thiazole derivatives exhibit broad bioactivity due to their ability to interact with enzymes, receptors, and DNA. Key findings include:
Antimicrobial Properties
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Structural-activity relationship (SAR): The chloromethyl group augments antibacterial efficacy by facilitating penetration through lipid bilayers. Derivatives with para-substituted phenyl groups show enhanced activity against Staphylococcus aureus .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
The para-methylphenyl group in the target compound balances hydrophobicity and steric effects, whereas trifluoromethyl substituents (as in CAS 317318-97-1) increase metabolic resistance but reduce solubility .
Applications and Industrial Relevance
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